8-fluoroquinoline-2,4-dicarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinoline-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADOPEMYRMEZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 8 Fluoroquinoline 2,4 Dicarboxylic Acid and Its Analogues
Retrosynthetic Analysis and Key Precursors for 8-Fluoroquinoline-2,4-dicarboxylic Acid
A retrosynthetic analysis of this compound suggests logical bond disconnections to identify key starting materials. The most common approach involves disconnecting the bonds formed during the quinoline (B57606) ring cyclization. This typically leads back to two primary building blocks: an aniline derivative and a three-carbon unit, often a dicarbonyl compound or its equivalent.
For the target molecule, the presence of the fluorine atom at the C-8 position strongly suggests the use of a pre-fluorinated precursor to avoid potentially low-yielding and non-selective late-stage fluorination steps. researchgate.net Therefore, 2-fluoroaniline is identified as a crucial starting material.
The dicarboxylic acid functionality at the C-2 and C-4 positions points towards a reaction partner that can provide these groups. A powerful disconnection strategy for quinoline-2,4-dicarboxylic acids involves the Pfitzinger reaction, which would utilize isatin (or a substituted isatin) and a compound that can generate the C2-carboxyl and C3-carbon components. jptcp.com A highly effective reagent for this purpose is pyruvic acid or its salt, sodium pyruvate. jptcp.com
Thus, a primary retrosynthetic pathway can be envisioned as the condensation and cyclization of 2-fluoroaniline with pyruvic acid or the reaction of a corresponding fluorinated isatin with pyruvic acid.
Key Precursors for this compound
| Precursor | Structure | Role in Synthesis |
| 2-Fluoroaniline | Provides the benzene (B151609) ring portion of the quinoline core and the C-8 fluorine atom. | |
| Pyruvic Acid | Acts as the three-carbon unit, providing the atoms for C-2, C-3, and C-4, along with the two carboxylic acid functionalities. | |
| Isatin | A key intermediate in the Pfitzinger synthesis, which upon ring-opening provides the necessary ortho-aminoaryl keto-acid functionality. A fluorinated version would be required if not starting from 2-fluoroaniline. |
Classical Multi-Step Synthesis Pathways to this compound
Several classical named reactions have been established for over a century to construct the quinoline ring system. nih.gov Many of these methods, while foundational, can suffer from harsh reaction conditions, toxic reagents, and limited efficiency. nih.gov
The formation of the quinoline core is the cornerstone of the synthesis. Several classical methods are applicable, with the choice often dictated by the desired substitution pattern.
Pfitzinger Synthesis : This is a highly relevant method for preparing quinoline-4-carboxylic acids. pharmaguideline.com The reaction involves the condensation of isatin with a carbonyl compound in the presence of a strong base. organicreactions.org The base opens the isatin ring to form an isatoic acid, which then condenses with the carbonyl compound to cyclize into the quinoline derivative. jptcp.com To achieve the 2,4-dicarboxylic acid structure, a variation using isatin and sodium pyruvate in water at elevated temperatures has been reported to produce quinoline-2,4-dicarboxylic acid in excellent yields. jptcp.com
Doebner Reaction : This reaction combines an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov While it directly installs the C-4 carboxylic acid, modifications would be necessary to introduce the C-2 carboxyl group.
Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. eurekaselect.comwikipedia.org It is one of the simplest and most straightforward routes to poly-substituted quinolines. eurekaselect.com To synthesize the target molecule via this route, a 2-amino-3-fluorobenzoylformic acid (or a derivative) would be required as a precursor, which is often not readily available.
Combes Synthesis : The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgslideshare.net The reaction proceeds through an enamine intermediate, which then cyclizes under acidic conditions. nih.gov This method typically yields 2,4-disubstituted quinolines, but adapting it for dicarboxylic acid functionality can be complex. wikipedia.org
Comparison of Classical Quinoline Syntheses
| Reaction Name | Key Reactants | Typical Product | Relevance to Target Synthesis |
| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acids pharmaguideline.com | High; can be adapted with pyruvic acid to form the 2,4-dicarboxylic acid structure directly. jptcp.com |
| Doebner | Aniline + Aldehyde + Pyruvic Acid | 2-Substituted quinoline-4-carboxylic acids nih.gov | Moderate; directly forms the C-4 carboxylate but requires further modification for the C-2 carboxylate. |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl | Poly-substituted quinolines eurekaselect.com | Low; requires complex and less accessible starting materials for this specific target. |
| Combes | Aniline + β-Diketone | 2,4-Disubstituted quinolines wikipedia.org | Low; not well-suited for introducing two carboxylic acid groups. |
The introduction of a fluorine atom onto an aromatic ring can be accomplished either by starting with a fluorinated precursor or by direct fluorination of the heterocyclic core.
The most efficient and common strategy for synthesizing 8-fluoroquinoline derivatives is to begin with 2-fluoroaniline . nih.gov This "bottom-up" approach ensures the fluorine atom is precisely positioned from the start, avoiding issues with regioselectivity and the often harsh conditions required for direct C-H fluorination. researchgate.netnih.gov Classical cyclization reactions like the Pfitzinger or Doebner-von Miller synthesis can be readily adapted to use 2-fluoroaniline as the amine component. wikipedia.org
Direct fluorination of an existing quinoline ring is significantly more challenging. researchgate.net The quinoline nucleus is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com Furthermore, direct fluorination methods often lack regioselectivity, leading to mixtures of isomers. researchgate.net While modern methods for selective C-H fluorination are emerging, they often require specialized reagents and catalysts. acs.orgrwth-aachen.de Therefore, for a specific target like this compound, employing a pre-fluorinated starting material is the superior methodological choice.
The introduction of carboxylic acid groups at both the C-2 and C-4 positions is a key challenge. As mentioned, classical syntheses are well-suited for installing a carboxyl group at the C-4 position.
The Pfitzinger reaction is particularly powerful in this regard. pharmaguideline.com The reaction of an isatin (which would need to be 7-fluoroisatin for this synthesis) with pyruvic acid or its salt can directly lead to the formation of the this compound skeleton. One reported method describes the reaction of isatin with sodium pyruvate in water at 110°C to afford quinoline-2,4-dicarboxylic acid in high yield. jptcp.com
Alternatively, the Doebner reaction provides a route to 2-substituted-quinoline-4-carboxylic acids. nih.gov One could envision a multi-step process where a group at the C-2 position is later oxidized to a carboxylic acid. For example, a Doebner reaction using 2-fluoroaniline, an appropriate aldehyde, and pyruvic acid could form an 8-fluoro-2-alkyl-quinoline-4-carboxylic acid, which would then require a subsequent oxidation step to form the final dicarboxylic acid. This multi-step approach is generally less efficient than a direct, one-pot cyclization.
Protocols for synthesizing quinoline-2-carboxylates often involve different starting materials, such as the reaction of 2-aminobenzaldehydes with β-nitroacrylates. nih.gov However, integrating this with the C-4 carboxylic acid and C-8 fluorine requirements within a classical framework is not straightforward.
Modern Synthetic Methodologies for Enhanced Efficiency and Selectivity
In recent years, significant efforts have been directed toward developing more efficient, environmentally friendly, and versatile methods for quinoline synthesis. mdpi.comacs.org These modern approaches often rely on catalytic systems to overcome the limitations of classical methods. acs.org
Catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often feature milder reaction conditions, higher yields, and greater tolerance for a variety of functional groups.
Transition-Metal Catalysis : Various transition metals, including rhodium, ruthenium, cobalt, copper, and palladium, have been employed to catalyze the formation of the quinoline ring. mdpi.com These reactions frequently proceed through novel mechanisms such as C-H bond activation and annulation. For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been used for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones can provide quinolines under mild conditions. organic-chemistry.org
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical reactions. mdpi.com For example, the Friedländer synthesis has been efficiently carried out under microwave conditions using catalysts like Nafion NR50, a reusable solid acid. mdpi.com This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. ijpsjournal.com
Nanocatalysis : The application of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. acs.org For example, silica nanoparticles have been used as effective catalysts in the Friedländer reaction under microwave irradiation. acs.org Magnetic nanoparticles functionalized with an acidic ionic liquid have also been developed as a recyclable catalyst for the one-pot synthesis of polysubstituted quinolines. nih.gov These green protocols represent a significant advancement over traditional stoichiometric reagents. acs.org
Stereoselective and Regioselective Synthesis of Fluorinated Quinolines
Achieving specific regioselectivity in the synthesis of polysubstituted quinolines is a significant chemical challenge. The placement of the fluorine atom at the C-8 position and the carboxylic acid groups at the C-2 and C-4 positions of the quinoline nucleus necessitates a carefully planned synthetic approach. Classical quinoline syntheses, such as the Doebner-von Miller, Skraup, or Gould-Jacobs reactions, serve as foundational methods that can be adapted for this purpose.
For instance, a plausible regioselective strategy for this compound could involve the Gould-Jacobs reaction. This approach would likely start with 3-fluoroaniline, which would react with an appropriate β-keto ester or a related derivative designed to install the carboxylic acid functionalities at the C-2 and C-4 positions upon cyclization. The regioselectivity is dictated by the initial aniline substitution, where the cyclization of the intermediate would preferentially yield the 8-fluoro-substituted quinoline ring.
Controlling the regioselectivity in the synthesis of fluorinated quinolines often depends on the directing effects of the substituents on the aniline precursor. For example, a substituent in the meta-position of the starting aniline can lead to a mixture of regioisomers. However, specific reaction conditions and the nature of the condensing partner can influence the final product ratio.
| Reaction Type | Starting Materials | Key Features | Potential Outcome for Target Compound |
| Gould-Jacobs | 3-Fluoroaniline, Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization | Regioselective formation of the 8-fluoroquinoline skeleton with precursors to the carboxylic acid groups. |
| Doebner-von Miller | 3-Fluoroaniline, α,β-Unsaturated carbonyl compound | Acid-catalyzed cyclization | Can produce 2- and 4-substituted quinolines; regioselectivity can be an issue. |
| Friedländer Synthesis | 2-Amino-3-fluorobenzaldehyde/ketone, Compound with an active methylene group | Base or acid-catalyzed condensation | Provides direct access to substituted quinolines, but requires a specifically substituted fluorinated aniline precursor. |
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. ijpsjournal.com For a molecule like this compound, sustainable routes could involve several strategies.
Energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields in the production of quinoline derivatives. ijpsjournal.com These methods align with green chemistry goals by reducing energy consumption.
The use of recyclable and non-toxic catalysts, such as iron(III) chloride (FeCl3), is another sustainable approach. Such catalysts offer advantages like mild reaction conditions, shorter reaction times, and easy workup procedures. The development of heterogeneous catalysts, including magnetic nanoparticles, is also a promising avenue for creating sustainable synthetic methods for quinoline derivatives, as they can be easily recovered and reused.
| Green Chemistry Approach | Description | Relevance to this compound Synthesis |
| Use of Green Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Reduces environmental impact and potential for pollution. |
| Microwave/Ultrasound Assistance | Employing alternative energy sources to reduce reaction times and energy consumption. | Increases process efficiency and throughput. |
| Benign Catalysts | Utilizing non-toxic, abundant, and recyclable catalysts like FeCl3 or heterogeneous nanocatalysts. | Improves the safety profile and sustainability of the synthesis. |
| Solvent-Free/Catalyst-Free Reactions | Designing reactions that proceed without the need for solvents or catalysts. | Represents an ideal in green synthesis, minimizing waste and simplifying purification. |
Derivatization Strategies for this compound Derivatives
The dicarboxylic acid groups and the quinoline core of this compound offer multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.
Esterification and Amidation Reactions
The carboxylic acid groups at the C-2 and C-4 positions are prime targets for derivatization through esterification and amidation reactions. These transformations can significantly alter the physicochemical properties of the parent molecule.
Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. For dicarboxylic acids, this can lead to the formation of diesters. The reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid, and an excess of the alcohol to drive the equilibrium towards the product. Alternatively, milder conditions can be employed, such as using dehydrating agents or activating the carboxylic acid. The use of metal-exchanged montmorillonite clay catalysts has been shown to be effective for the esterification of dicarboxylic acids, offering a heterogeneous and reusable catalytic system.
Amidation: The synthesis of amides from the dicarboxylic acid involves coupling with primary or secondary amines. This can be accomplished by first converting the carboxylic acids to more reactive acyl chlorides, followed by reaction with the desired amine. More direct methods involve the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides. The use of catalysts such as titanium tetrafluoride (TiF4) or niobium pentoxide (Nb2O5) has been reported for the direct amidation of carboxylic acids, providing efficient and versatile protocols. For dicarboxylic acids, these reactions can yield diamides.
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Diester |
| Amidation | Amine, Coupling Agent (e.g., HATU) or Acyl Chloride Intermediate | Diamide |
Functionalization at Peripheral Positions of the Quinoline Nucleus
Beyond the carboxylic acid groups, the quinoline ring itself can be functionalized. The electronic properties of the fluorinated quinoline system influence the reactivity of the peripheral C-H bonds.
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of the quinoline core. The nitrogen atom within the quinoline ring can act as a directing group, often favoring functionalization at the C-2 or C-8 positions. However, specific catalytic systems can achieve functionalization at other positions.
Nucleophilic aromatic substitution (SNAr) is another important strategy, particularly for quinoline rings bearing electron-withdrawing groups. The fluorine atom at C-8 could potentially be displaced by a strong nucleophile under certain conditions, although the presence of other activating groups would facilitate this. More commonly, other leaving groups (like a chloro or nitro group) can be introduced onto the ring and subsequently displaced. For example, the introduction of a nitro group at a peripheral position can activate an adjacent halogen for nucleophilic substitution, allowing for the introduction of various amines or other nucleophiles at that site.
Scale-Up Considerations and Process Optimization in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process presents several challenges that require careful consideration and optimization.
Route Selection and Process Safety: The choice of synthetic route is critical and must be evaluated for safety, cost-effectiveness, and environmental impact. For instance, classical methods like the Skraup synthesis can be highly exothermic and violent, necessitating modifications for safe large-scale application. cdnsciencepub.com A thorough understanding of reaction kinetics, thermodynamics, and potential hazards is essential.
Optimization of Reaction Conditions: Process optimization aims to maximize yield and purity while minimizing costs and waste. This involves fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading. The use of advanced process control strategies and novel technologies can lead to more consistent and reliable production.
Raw Material Sourcing and Supply Chain: A stable and reliable supply of starting materials, such as the appropriately substituted fluoroaniline, is crucial for uninterrupted large-scale manufacturing. The quality and purity of raw materials must be consistently monitored to ensure the quality of the final product.
Regulatory Compliance and Environmental Impact: Large-scale chemical manufacturing is subject to stringent regulatory standards, including those related to environmental protection and worker safety. The process must be designed to comply with Good Manufacturing Practice (GMP) and to effectively manage waste streams. The adoption of green chemistry principles during process development can help mitigate environmental impact and ensure regulatory compliance. ijpsjournal.com
Technological Solutions: Modern technologies such as continuous flow chemistry are being increasingly adopted for the synthesis of complex molecules. Flow chemistry can offer improved safety, better heat and mass transfer, and more consistent product quality compared to traditional batch processing, making it an attractive option for the scale-up of quinoline synthesis.
Advanced Spectroscopic and Structural Elucidation Techniques for 8 Fluoroquinoline 2,4 Dicarboxylic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Molecular Structure
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For 8-fluoroquinoline-2,4-dicarboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, provides a complete picture of the atomic framework and the electronic environment of the nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.
For this compound, the aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing fluorine atom and carboxylic acid groups would further influence these shifts. The acidic protons of the two carboxyl groups would likely appear as broad singlets at a much lower field, often above 10 ppm, and their position can be highly dependent on the solvent and concentration. nih.govchemicalbook.com
The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons of the two carboxylic acid groups (C2 and C4) would resonate at the lowest field, typically in the range of 160-185 ppm. escholarship.org The aromatic carbons of the quinoline core would appear between approximately 110 and 150 ppm. The carbon atom directly bonded to the fluorine (C8) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. researchgate.net
Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Influences |
| Aromatic Protons (H3, H5, H6, H7) | 7.0 - 9.0 | 110 - 150 | Ring current, fluorine substitution, carboxyl groups |
| Carboxylic Acid Protons (2-COOH, 4-COOH) | >10 (broad) | 160 - 185 | Acidity, hydrogen bonding |
| Quaternary Carbons (C2, C4, C8, C8a, C4a) | - | 120 - 170 | Hybridization, substituent effects |
Note: These are predicted ranges. Actual values can vary based on solvent, concentration, and temperature.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds. nih.govnih.gov
In the ¹⁹F NMR spectrum of this compound, a single resonance would be expected for the fluorine atom at the C8 position. The precise chemical shift of this signal provides information about the electronic environment around the fluorine. Furthermore, this signal would exhibit coupling to nearby protons (H7), which would appear as a doublet in the high-resolution ¹⁹F spectrum, and the magnitude of the fluorine-proton coupling constant (JHF) can provide conformational information. illinois.edu This technique is invaluable for confirming the presence and position of the fluorine substituent on the quinoline ring. science.gov
While 1D NMR provides essential information, complex structures like this compound often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. researchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, this would reveal the connectivity between the protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7), allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon (C3, C5, C6, C7) by correlating them to their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, correlations from H3 to the C2 and C4 carboxyl carbons would confirm their positions. Similarly, correlations from H7 to the fluorine-bearing C8 would solidify its assignment.
Together, these 2D NMR techniques provide a detailed connectivity map of the entire molecule, leaving no ambiguity in the structural assignment of this compound.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov
The FT-IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups:
O-H Stretch: A very broad and strong absorption band is expected in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. nih.gov
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid groups would be prominent, usually appearing in the region of 1680-1720 cm⁻¹. globalresearchonline.net
C=C and C=N Stretches: A series of bands in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic quinoline ring system. scialert.net
C-F Stretch: A strong band in the FT-IR spectrum, typically found between 1000 and 1350 cm⁻¹, can be attributed to the C-F stretching vibration, confirming the presence of the fluorine substituent. researchgate.net
C-O Stretch and O-H Bend: Vibrations associated with the C-O stretching and O-H in-plane bending of the carboxyl groups are expected in the 1200-1450 cm⁻¹ range. globalresearchonline.net
Table 3.2.1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |
| Quinoline Ring | C=C / C=N Stretch | 1450 - 1650 | Medium to Strong |
| Fluoroaromatic | C-F Stretch | 1000 - 1350 | Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1200 - 1450 | Medium to Strong |
Note: These are general ranges and can be influenced by intermolecular interactions such as hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). Using a technique like Electrospray Ionization (ESI), the exact mass of the molecular ion ([M-H]⁻ or [M+H]⁺) of this compound can be determined. nih.gov This experimental mass can then be compared to the calculated mass to confirm the molecular formula, C₁₁H₆FNO₄.
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, characteristic daughter ions are produced. For this compound, expected fragmentation pathways would likely involve the sequential loss of carbon dioxide (CO₂, 44 Da) and/or water (H₂O, 18 Da) from the dicarboxylic acid moieties. nih.gov Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure and Intermolecular Interactions
X-ray crystallography, specifically single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com
This analysis would confirm the planarity of the quinoline ring system and reveal the spatial orientation of the two carboxylic acid groups relative to the ring. Crucially, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. acs.org For this molecule, extensive hydrogen bonding is expected, likely involving the carboxylic acid groups forming dimers or extended networks, potentially with the quinoline nitrogen atom acting as a hydrogen bond acceptor. nih.gov These non-covalent interactions are fundamental to understanding the solid-state properties of the compound.
Crystal Packing and Hydrogen Bonding Networks
While a specific crystal structure for this compound is not extensively detailed in publicly accessible literature, its molecular architecture allows for predictions of its solid-state behavior based on well-studied analogous compounds, such as quinoline-2-carboxylic acid, pyridine-dicarboxylic acids, and co-crystals of fluoroquinolones with dicarboxylic acids. nih.govacs.orgresearchgate.netrsc.org The crystal packing is anticipated to be dominated by a robust network of hydrogen bonds, primarily involving the two carboxylic acid functional groups and the quinoline nitrogen atom.
The carboxylic acid groups are strong hydrogen bond donors and acceptors and can form several well-established supramolecular synthons. mdpi.com The most common motif is the centrosymmetric cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph set motif. mdpi.com Alternatively, catemer motifs, forming infinite chains through O-H···O interactions, may arise. nih.gov
The presence of the quinoline nitrogen atom introduces further complexity and stability to the hydrogen-bonding network. Depending on its protonation state, it can act as a hydrogen bond acceptor (N···H-O) or, in its protonated (quinolinium) form, as a hydrogen bond donor (N⁺-H···O⁻). In the solid state, quinoline-2-carboxylic acid has been observed to exist in both neutral and zwitterionic tautomeric forms within the same crystal, held together by hydrogen bonds. researchgate.net Given the two acidic protons in this compound, the formation of zwitterionic species and intricate hydrogen-bonded chains involving both the carboxylate groups and the quinoline ring is highly probable. nih.gov
| Interaction Type | Potential Donor/Acceptor Groups | Common Supramolecular Synthon/Motif | Reference Example |
|---|---|---|---|
| O-H···O | Carboxylic Acid ↔ Carboxylic Acid | R²₂(8) cyclic dimer; C(7) chain (catemer) | Pyridine-2,6-dicarboxylic acid rsc.org |
| O-H···N | Carboxylic Acid → Quinoline Nitrogen | Heterodimer or chain formation | 5-hydroxyquinoline mdpi.com |
| N⁺-H···O⁻ | Protonated Quinoline ↔ Deprotonated Carboxylate | Charge-assisted hydrogen bond in zwitterionic forms | Quinoline-2-carboxylic acid researchgate.net |
| π-π Stacking | Quinoline Ring ↔ Quinoline Ring | Offset face-to-face or edge-to-face stacks | Lanthanide(III) quinoline-2,4-dicarboxylate polymers nih.gov |
Polymorphism and Crystallization Studies of Related Derivatives
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms with different molecular arrangements and/or conformations, is a critical consideration in materials science and pharmaceuticals. These different forms, or polymorphs, can exhibit varied physicochemical properties. Studies on related quinoline and dicarboxylic acid structures demonstrate a rich polymorphic landscape influenced by crystallization conditions. nih.govrsc.org
For instance, pyridine-2,6-dicarboxylic acid is known to exhibit polymorphism, where different crystal forms arise from competition between robust synthons like salt formation and carboxylic acid dimerization. rsc.org Similarly, the cocrystallization of fluoroquinolone antibiotics with various dicarboxylic acids has yielded a multitude of forms, including different stoichiomorphs, solvates, and polymorphs, depending on the solvent system used. nih.govacs.org This highlights the sensitivity of the resulting crystal structure to the crystallization environment.
For derivatives of this compound, factors that could induce polymorphism include:
Solvent Choice: The polarity, hydrogen-bonding capability, and size of the solvent molecule can influence which supramolecular synthons are formed and can lead to the incorporation of solvent molecules into the crystal lattice (solvates).
Temperature and Pressure: Thermodynamic parameters directly affect the nucleation and growth processes. Hydrothermal synthesis of lanthanide coordination polymers with quinoline-2,4-dicarboxylic acid has shown that reaction temperature is a key factor in determining the final structure and dimensionality of the product. nih.gov
Substituents: The nature and position of other functional groups on the quinoline ring can sterically or electronically influence the preferred packing motifs and hydrogen-bonding networks, potentially favoring one polymorphic form over another. rsc.org
Investigating the crystallization of this compound derivatives under various conditions would be crucial for identifying and characterizing potential polymorphs, each with its unique structural and physical properties.
| Influencing Factor | Observed Effect on Related Compounds | Potential Outcome for Derivatives |
|---|---|---|
| Solvent System | Formation of different solvates and polymorphs in fluoroquinolone-dicarboxylic acid salts. nih.govacs.org | Isolation of distinct polymorphs or solvated crystals (hydrates). |
| Temperature | Formation of different coordination polymer phases for lanthanide-quinoline-2,4-dicarboxylates. nih.gov | Control over polymorphic form or crystal morphology. |
| Presence of Co-formers | Creation of new molecular salts and cocrystals with unique packing motifs. nih.gov | Engineering of novel solid forms with tailored properties. |
| Substituent Groups | Influence on crystallization mechanisms in 7-chloro-4-substituted-quinolines. rsc.org | Alteration of intermolecular interactions, favoring specific crystal packing. |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Enantiomeric Excess Determination (if applicable)
This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into the molecule—for example, through the addition of a chiral substituent or by forming a complex with a chiral entity—the resulting derivatives would be chiral and could be analyzed using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are instrumental in determining the absolute configuration and enantiomeric purity of chiral substances.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, provides a unique fingerprint for a specific enantiomer. A positive or negative peak in the spectrum is known as a Cotton effect. The mirror-image enantiomer will produce an exactly opposite spectrum. This property is widely used for:
Assigning Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry (R/S designation) of a chiral center can often be determined. Studies on chiral quinoline-derived oligomers have successfully used CD in combination with other techniques to unambiguously assign helical handedness. uni-muenchen.de
Determining Enantiomeric Excess (ee): The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. A pure enantiomer will show a maximum signal, while a racemic mixture (50:50) will be CD-silent. By measuring the CD signal of a sample and comparing it to that of an enantiomerically pure standard, the enantiomeric excess can be accurately quantified. This technique has been successfully applied to a wide variety of chiral carboxylic acids. nih.govresearchgate.net
ORD spectroscopy, a related technique, measures the rotation of the plane of linearly polarized light as a function of wavelength. While CD spectra show distinct bands corresponding to electronic transitions, ORD provides a continuous curve, which can also be used to characterize chiral molecules.
For any synthesized chiral derivative of this compound, chiroptical spectroscopy would be an indispensable tool for stereochemical characterization, ensuring the enantiomeric purity of samples intended for further study or application.
Theoretical and Computational Investigations of 8 Fluoroquinoline 2,4 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
The theoretical vibrational spectra (like FTIR and Raman) can be calculated using DFT, and the comparison between calculated and experimental spectra can confirm the molecular structure. nih.govresearchgate.net For complex organic molecules, DFT methods like B3LYP are often used in conjunction with basis sets such as 6-311+G to achieve a good balance between accuracy and computational cost. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
In the context of quinoline (B57606) derivatives, FMO analysis helps characterize their chemical reactivity. researchgate.net The energies of HOMO and LUMO determine how the molecule interacts with other chemical species. researchgate.net For 8-fluoroquinoline-2,4-dicarboxylic acid, the electron-withdrawing nature of the fluorine atom and the carboxylic acid groups is expected to influence the HOMO-LUMO energies and their distribution across the molecular structure. DFT calculations can precisely determine these energy levels and visualize the electron density distribution of the HOMO and LUMO, providing insights into potential reaction sites.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Quinolone Compounds This table presents representative data for analogous compounds to illustrate the application of FMO analysis, as specific experimental or calculated values for this compound are not readily available in the provided search results.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference Context |
|---|---|---|---|---|
| 8-Chloro-quinolone Derivative (FQ28) | -6.5 | -1.8 | 4.7 | Illustrates the effect of a halogen substituent on the quinolone core. researchgate.net |
| Xanthohumol Derivative | -7.1 | 4.165 | 11.265 | Shows a larger gap in a different, more complex heterocyclic system. mdpi.com |
| 8-Prenylnaringenin Derivative | -7.2 | 4.203 | 11.403 | Provides another example of a large energy gap in a related flavonoid structure. mdpi.com |
Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.net It helps in understanding how molecules interact with each other, particularly in predicting sites for electrophilic or nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net
These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding, which is particularly relevant for this compound due to its carboxylic acid groups. researchgate.net The ESP surface provides crucial information for drug design, as it helps to understand how a ligand might interact with the electrostatic environment of a protein's active site. acs.org For quinoline-based compounds, the nitrogen atom and the carbonyl oxygens of the carboxylic acids are expected to be regions of high negative potential, while the hydrogens of the carboxylic acids and the aromatic protons would exhibit positive potential.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules, such as water. nih.gov By simulating the molecule's behavior in a realistic environment, MD can reveal preferred conformations, the stability of intramolecular hydrogen bonds, and the dynamics of intermolecular interactions with the solvent. doi.org This is particularly important for understanding how the molecule behaves in a biological medium, which is predominantly aqueous. The simulations can show how water molecules arrange themselves around the solute, forming hydration shells and participating in hydrogen bonding networks that stabilize the molecule's structure. nih.gov
Quantum Chemical Topology (QCT) Analysis for Intramolecular Bonding and Aromaticity
Quantum Chemical Topology (QCT) analysis, often performed using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the electron density to characterize chemical bonding. QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., density value, Laplacian) can be used to classify the nature of the interaction as either a shared (covalent) or closed-shell (ionic, van der Waals) interaction. This analysis would allow for a detailed quantification of the intramolecular hydrogen bonds within this compound, particularly the O-H···O interaction between the carboxylic group and the quinoline's carbonyl group, a common feature in related fluoroquinolones. mdpi.com Furthermore, QCT methods can be used to assess the aromaticity of the quinoline ring system, providing a quantitative measure of its electronic delocalization and stability.
Structure-Property Relationship (SPR) Predictions through Computational Modeling
Structure-Property Relationship (SPR) studies, including Quantitative Structure-Property Relationship (QSPR) models, aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov By using computational modeling, various molecular descriptors (e.g., topological, electronic, steric) can be calculated for this compound. These descriptors can then be used in mathematical models to predict properties like solubility, lipophilicity (logP), and pharmacokinetic parameters (absorption, distribution, metabolism, excretion - ADME). nih.govnih.gov For fluoroquinolones, QSPR models have been developed to predict pharmacokinetic parameters like the area under the curve (AUC) and elimination half-life (t1/2), guiding the design of new derivatives with improved drug-like properties. nih.gov
In Silico Screening and Ligand-Based Design Methodologies for Scaffold Exploration
The this compound structure can serve as a scaffold for the development of new bioactive compounds. In silico screening and ligand-based design are computational strategies used to explore modifications to this core structure to improve its activity against a specific biological target. mdpi.comnih.gov Ligand-based methods use the knowledge of known active molecules to identify other compounds that are likely to be active. Techniques like pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for biological activity. This pharmacophore model can then be used to screen large virtual libraries of compounds to find new potential drug candidates. mdpi.com Molecular docking, an in silico technique, can be used to predict the binding mode and affinity of designed derivatives within the active site of a target protein, helping to prioritize the most promising compounds for synthesis and experimental testing. nih.govnih.govnih.gov
Compound Name Reference
Reactivity and Chemical Transformations of 8 Fluoroquinoline 2,4 Dicarboxylic Acid
Reactions Involving Carboxylic Acid Functionalities
The presence of two carboxylic acid groups at the C-2 and C-4 positions of the quinoline (B57606) ring is a defining feature of the molecule, offering primary sites for chemical modification.
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction for quinoline carboxylic acids. The ease of decarboxylation is dependent on the position of the carboxylic acid on the ring. Generally, carboxylic acids at the 2- and 4-positions of a pyridine or quinoline ring are susceptible to decarboxylation upon heating, often facilitated by the presence of a copper catalyst in a high-boiling solvent like quinoline itself datapdf.com.
The mechanism for the decarboxylation of pyridine-2-carboxylic acids in aqueous solution involves the zwitterionic form of the molecule. The proximity of the positively charged nitrogen atom in the ring facilitates the departure of the carboxylate group as CO2 by stabilizing the resulting carbanion at the C-2 position. For dicarboxylic acids like quinolinic acid (pyridine-2,3-dicarboxylic acid), decarboxylation occurs readily, with studies showing it decarboxylates over 500 times faster than picolinic acid (pyridine-2-carboxylic acid) cdnsciencepub.com. In the case of 8-fluoroquinoline-2,4-dicarboxylic acid, both carboxyl groups can potentially be removed, though the C-2 carboxyl is generally more labile. The reaction can proceed stepwise, and the specific conditions (temperature, solvent, catalyst) will determine whether mono- or di-decarboxylation occurs.
The widely used copper-quinoline decarboxylation process is believed to proceed through organocopper intermediates datapdf.com. The reaction is often performed by heating the carboxylic acid in quinoline with copper powder or a copper salt datapdf.comsciengine.com. Kinetic studies have shown that the cuprous ion (Cu+) is the active catalyst in this process datapdf.com.
The two carboxylic acid groups can be converted into more reactive derivatives, such as anhydrides and acid halides, which serve as versatile intermediates for further synthesis.
Anhydrides: Intramolecular dehydration of this compound, typically by heating with a dehydrating agent like acetic anhydride, would yield the corresponding cyclic anhydride. This anhydride can then be used in reactions with nucleophiles (e.g., alcohols, amines) to regioselectively form esters or amides at either the C-2 or C-4 position.
Acid Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert one or both carboxylic acid groups into acid chlorides nih.gov. For instance, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is converted to its acid chloride using thionyl chloride as a preliminary step in the synthesis of certain quinolones nih.govmdpi.com. These highly reactive acid chlorides are precursors for a wide range of derivatives, including esters, amides, and ketones, via reactions with appropriate nucleophiles.
Modifications and Reactions at the Quinoline Nitrogen Atom (N-1)
The lone pair of electrons on the quinoline nitrogen atom (N-1) allows it to act as a base and a nucleophile.
N-Alkylation and N-Acylation: The nitrogen can be alkylated using alkyl halides or acylated using acyl halides or anhydrides. These reactions lead to the formation of quaternary quinolinium salts. Such modifications can alter the electronic properties and solubility of the molecule. A variety of methods exist for the N-alkylation of quinolines, including reductive alkylation which can directly convert quinolines to N-alkyl tetrahydroquinolines organic-chemistry.orgacs.org.
N-Oxide Formation: Oxidation of the quinoline nitrogen with a peracid (e.g., m-CPBA) or hydrogen peroxide results in the formation of the corresponding N-oxide. Quinoline-N-oxides are important intermediates in their own right; for example, they can facilitate regioselective C-2 alkylation of the quinoline ring chemrxiv.org. The introduction of the N-oxide functionality alters the electron distribution in the ring system, making the C-2 and C-4 positions more susceptible to nucleophilic attack.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Quinoline Ring
The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Substitution, therefore, preferentially occurs on the more electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The carboxylic acid groups at C-2 and C-4 and the fluorine at C-8 are all electron-withdrawing, further deactivating the ring. However, under forcing conditions, electrophilic substitution (e.g., nitration, halogenation) would be directed to the C-5 and C-7 positions of the carbocyclic ring.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, especially the pyridine part, makes it susceptible to nucleophilic attack wikipedia.org. This reactivity is enhanced by the presence of the electron-withdrawing carboxylic acid groups. The fluorine atom at C-8 can act as a leaving group in SNAr reactions, particularly if activated by other electron-withdrawing groups. However, the most common site for nucleophilic substitution on the quinolone core is often the C-7 position when a suitable leaving group is present there, as the C-8 nitro group in some synthetic schemes greatly facilitates this reaction nih.gov. In the context of this compound, a strong nucleophile could potentially displace the C-8 fluorine atom. The rate of SNAr is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate libretexts.orgmasterorganicchemistry.com.
| Reaction Type | Reactivity of Ring | Favored Ring | Predicted Positions of Attack | Influence of Substituents (-F, -COOH) |
|---|---|---|---|---|
| Electrophilic (EAS) | Deactivated | Carbocyclic (Benzene) | C-5, C-7 | Strongly deactivating, directing to available positions on the benzene (B151609) ring. |
| Nucleophilic (SNAr) | Activated | Heterocyclic (Pyridine) & Carbocyclic | C-8 (Displacement of F) | Activating, making the ring more electrophilic. Fluorine can act as a leaving group. |
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Modern synthetic chemistry offers powerful tools for functionalizing aromatic rings through metal-catalyzed cross-coupling reactions. While the parent dicarboxylic acid is not a direct substrate, it can be converted into suitable precursors.
For example, one of the carboxylic acid groups could be replaced by a halogen (e.g., bromine or iodine) via a modified Hunsdiecker reaction or a Sandmeyer-type reaction on a corresponding amino-substituted precursor. This halo-derivative could then participate in a variety of palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Alternatively, decarboxylative cross-coupling reactions have emerged as a powerful method where a carboxylic acid is directly coupled with an organic halide, eliminating CO₂ in the process sciengine.comwikipedia.orgresearchgate.net. This approach could potentially be used to directly functionalize the this compound scaffold, for instance, by coupling at the C-2 or C-4 position with an aryl halide wikipedia.org.
Photochemical and Electrochemical Reactivity of this compound
The presence of the fluoroquinolone core suggests that the molecule will exhibit significant photochemical and electrochemical activity.
Photochemical Reactivity: Fluoroquinolones are well-known photosensitizers researchgate.net. Upon absorption of UV radiation, they can undergo various photochemical processes, including decarboxylation, dehalogenation, and the generation of reactive oxygen species (ROS) researchgate.netmdpi.com. The halogen substituent at the C-8 position is particularly linked to phototoxic potential researchgate.netmdpi.comnih.gov. Irradiation can lead to the cleavage of the C-F bond, a process known as reductive defluorination, which can proceed through various intermediates, including radical anions or aryl cations mdpi.com. This photoreactivity is a key factor in the phototoxicity associated with many fluoroquinolone-based compounds nih.gov.
Electrochemical Reactivity: The electrochemical behavior of fluoroquinolones has been studied, primarily in the context of their oxidative degradation. Oxidation can occur at various sites. While many studies focus on fluoroquinolones with a piperazine ring at C-7, where the aliphatic amine is a primary site of oxidation, the quinolone core itself is electrochemically active nih.govnajah.edu. Oxidation can lead to the formation of hydroxylated products, N-oxides, and dealkylated derivatives nih.gov. The specific oxidation potential and products for this compound would depend on the experimental conditions (pH, electrode material, applied potential), but the quinolone nucleus is expected to be the primary site of electron transfer.
| Reactivity Type | Key Processes | Significance |
|---|---|---|
| Photochemical | C-F bond cleavage (Defluorination), Decarboxylation, Generation of Reactive Oxygen Species (ROS) researchgate.netmdpi.com. | Leads to degradation of the molecule and is associated with the phototoxicity of 8-halogenated quinolones researchgate.netnih.gov. |
| Electrochemical | Oxidation of the quinolone nucleus, potential formation of hydroxylated products and N-oxides nih.gov. | Relevant for understanding degradation pathways and for analytical detection methods. |
Coordination Chemistry of 8 Fluoroquinoline 2,4 Dicarboxylic Acid As a Ligand
Ligand Design Principles and Coordination Modes of Quinolinedicarboxylic Acids
The design of ligands like 8-fluoroquinoline-2,4-dicarboxylic acid is predicated on the presence of multiple, strategically positioned donor sites. N-heterocyclic polycarboxylic acids are excellent candidates for forming stable metal complexes due to their varied coordination modes. The quinoline-2,4-dicarboxylic acid backbone, for instance, offers a multidentate N,O-donor environment. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms from the two carboxylate groups can all participate in binding to a metal center.
The deprotonated form of quinolinedicarboxylic acids, the dicarboxylate anion, typically acts as a versatile ligand. It can function as a bridging or a bridging-chelating building block, connecting two to five metal centers. This versatility gives rise to numerous coordination modes, largely stemming from the different ways the carboxylate groups can bind. These include monodentate, bidentate chelating, and various bridging modes (e.g., syn-syn, syn-anti, anti-anti). This adaptability allows for the construction of diverse and complex architectures, from simple mononuclear complexes to intricate three-dimensional (3D) coordination polymers. The presence of the fluorine atom at the 8-position in this compound can further influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes, though specific studies on its impact are not widely documented.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with quinoline-dicarboxylic acid ligands is typically achieved through methods such as solvothermal or hydrothermal synthesis. These techniques involve heating a mixture of the ligand and a metal salt in a suitable solvent or water under pressure, which facilitates the crystallization of the desired complex.
While specific studies detailing the synthesis and characterization of transition metal complexes with this compound are not prevalent in the reviewed literature, the behavior of analogous quinoline-based ligands provides a strong basis for understanding their expected coordination chemistry. For example, related ligands like pyridine-2,6-dicarboxylic acid and other fluoroquinolones readily form stable complexes with a range of transition metals.
Typically, in such complexes, the ligand coordinates to the metal center through the nitrogen atom of the quinoline ring and at least one oxygen atom from each carboxylate group. The resulting coordination geometry is highly dependent on the metal ion, the stoichiometry of the reaction, and the presence of any ancillary ligands. For instance, studies on Co(II) and Ni(II) complexes with quinoline-2-carboxylate show distorted octahedral coordination geometries, where the metal ion is bound by two quinoline nitrogen atoms and two carboxylate oxygen atoms from two separate ligands, with the remaining coordination sites occupied by water molecules. nih.gov Similarly, zinc complexes with derivatives of 8-hydroxyquinoline (B1678124) demonstrate coordination involving both the nitrogen and oxygen atoms of the ligand. rsc.orgresearchgate.net
Table 1: Expected Coordination Data for Hypothetical Transition Metal Complexes with 8-Fluoroquinoline-2,4-dicarboxylate (Based on Analogous Structures)
| Metal Ion | Expected Coordination Number | Likely Geometry | Key Characterization Features |
|---|---|---|---|
| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Octahedral | Paramagnetic; characteristic d-d transitions in UV-Vis spectrum. nih.govresearchgate.netnih.gov |
| Fe(II)/Fe(III) | 6 | Octahedral | Potential for spin-crossover behavior; confirmation of oxidation state via Mössbauer spectroscopy. nih.gov |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Diamagnetic; confirmation of coordination via 13C NMR shifts of ligand carbons. nih.govworktribe.com |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Typically paramagnetic; color change upon coordination (e.g., pink/blue). nih.govrsc.org |
This table is predictive and based on the coordination chemistry of similar quinoline-based ligands. Specific experimental data for this compound complexes is not available in the cited literature.
The coordination chemistry of lanthanides with quinoline-2,4-dicarboxylic acid (Qdca2-), the non-fluorinated analog of the ligand , has been explored. These studies provide significant insight into the expected behavior of the 8-fluoro derivative. Lanthanide ions (Ln3+) form 3D coordination polymers with the general formula [Ln2(Qdca)3(H2O)x]·yH2O. nih.gov In these structures, the lanthanide ions exhibit high coordination numbers, typically 8 or 9. For example, in a neodymium complex, one Nd(III) ion is eight-coordinated by six carboxylate oxygen atoms from five different ligands, one water molecule, and one nitrogen atom from a quinoline ring. nih.gov The structural diversity observed in these systems is often dependent on the synthesis temperature. nih.gov
A key feature of lanthanide complexes is their characteristic luminescence. The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths. This process, known as sensitized luminescence, is highly efficient when the triplet state energy level of the ligand is suitably matched with the emissive energy level of the lanthanide ion. Complexes of Eu(III) (red emission) and Tb(III) (green emission) with quinoline-2,4-dicarboxylic acid have been shown to exhibit this property. nih.gov
There is a lack of specific research on actinide complexes with this compound. However, studies with other preorganized dicarboxylic acid ligands, such as 1,10-phenanthroline-2,9-dicarboxylic acid, have been conducted to investigate the selective complexation of trivalent actinides over lanthanides. nih.gov These studies suggest that the combination of hard (oxygen) and soft (nitrogen) donor atoms in the ligand can lead to preferential binding for the softer actinide ions. nih.gov
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Utilizing this compound
The rigid structure and multiple coordination sites of this compound make it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials built from metal ions or clusters connected by organic linkers, forming porous, high-surface-area structures.
The design of MOFs using ligands like this compound would follow the principles of reticular chemistry, where the geometry of the metal-containing secondary building unit (SBU) and the organic linker dictate the topology of the resulting framework. The ditopic and angular nature of the 2,4-dicarboxylate substitution pattern on the quinoline core could lead to a variety of network topologies.
The synthesis would likely employ solvothermal or hydrothermal methods, where the ligand and a chosen metal salt are heated in a high-boiling-point solvent such as N,N-dimethylformamide (DMF). researchgate.netrsc.org The choice of metal ion is crucial; for example, Zn(II) often forms tetrahedral or octahedral SBUs, while Cu(II) can form paddlewheel-type dinuclear SBUs. Lanthanide ions, with their high and flexible coordination numbers, can lead to more complex SBUs and intricate 3D frameworks. nih.gov While no specific MOFs based on this compound have been reported, related pyridine-dicarboxylate ligands have been successfully used to create 2D and 3D MOFs with diverse structures. nih.govrsc.org
Should MOFs based on this compound be synthesized, their pores could be engineered for specific applications. The intrinsic functionalities of the ligand—the quinoline nitrogen and the fluorine atom—would already be present on the pore surfaces. The nitrogen atom can act as a Lewis basic site, potentially enhancing the selective adsorption of acidic gases like CO2. The fluorine atom can increase the hydrophobicity and modify the electronic environment of the pore.
Further functionalization could be achieved through post-synthetic modification. If the metal centers have open coordination sites, small molecules could be attached to these sites to introduce new functionalities. This strategy has been used in other MOFs to enhance gas uptake and catalytic activity. While this remains a hypothetical application for this compound, the principles of pore engineering are well-established in the broader field of MOF chemistry.
Electrochemical and Photophysical Properties of Coordination Compounds
There is a lack of published research on the electrochemical and photophysical properties of coordination compounds formed with this compound as a ligand. Consequently, information regarding their redox behavior, absorption and emission spectra, quantum yields, and excited-state dynamics is not available.
Advanced Applications and Research Directions
8-Fluoroquinoline-2,4-dicarboxylic Acid in Advanced Materials Science
The combination of a rigid aromatic system, metal-coordinating carboxylates, and a chelating nitrogen atom makes this compound a prime candidate for constructing sophisticated materials with tailored properties.
The dicarboxylic acid functionality is a cornerstone for the synthesis of polymers such as polyesters and polyamides. More advanced applications involve using the molecule as a bridging-chelating ligand to create coordination polymers and polymer-metal hybrid materials. In these structures, the carboxylate groups and the quinoline (B57606) nitrogen can coordinate with metal ions, forming extended, stable networks.
Research on the parent compound, quinoline-2,4-dicarboxylic acid, has shown its capability to form three-dimensional (3D) coordination polymers with lanthanide(III) ions. mdpi.com In these materials, the quinoline dicarboxylate ligand acts as a multidentate building block, linking the metal centers. The resulting structures can form complex architectures, such as pseudo-hexagonal channels, with the specific structure influenced by reaction temperature. mdpi.com Polymers with functional groups like carboxylic acids are frequently used for their strong ability to coordinate with metal ions, enabling the creation of hybrid materials with unique photophysical properties and modified thermal stability. mdpi.comnih.gov The incorporation of the 8-fluoro substituent can further tune these properties through its electron-withdrawing effects, potentially influencing the luminescence and electronic characteristics of the resulting polymer-metal hybrids.
Table 1: Examples of Quinoline Dicarboxylic Acid in Coordination Polymers This table is interactive. Click on the headers to sort.
| Metal Ion | Ligand | Polymer Type | Key Structural Feature | Reference |
|---|---|---|---|---|
| Neodymium(III) | Quinoline-2,4-dicarboxylic acid | 3D Coordination Polymer | Stacked ligands with π···π interactions | mdpi.com |
| Europium(III) | Quinoline-2,4-dicarboxylic acid | 3D Coordination Polymer | General formula [Ln₂(Qdca)₃(H₂O)₄]·H₂O | mdpi.com |
| Terbium(III) | Quinoline-2,4-dicarboxylic acid | 3D Coordination Polymer | Forms a single, stable phase | mdpi.com |
| Erbium(III) | Quinoline-2,4-dicarboxylic acid | 3D Coordination Polymer | Formula [Er₂(Qdca)₃(H₂O)₄]·4H₂O | mdpi.com |
The surface functionalization of nanomaterials is critical for tailoring their physical, chemical, and biological properties. nih.gov this compound can be used as a surface ligand to modify nanoparticles. The carboxylic acid groups can anchor the molecule to the surface of metal oxide nanoparticles (e.g., Fe₃O₄, ZnO), while the exposed quinoline ring provides a platform for further interactions or imparts specific functionalities like fluorescence or antimicrobial activity. nih.govmdpi.commdpi.com
A study demonstrated the attachment of the related quinoline-2,4-dicarboxylic acid (QDA) to silica-coated magnetic nanoparticles that were pre-functionalized with chloropropyl groups. researchgate.net This process creates a silicon-based composite nanocarrier, indicating the utility of this ligand in nanomaterial design. researchgate.net Such functionalized nanoparticles have potential applications in targeted drug delivery, bioimaging, and catalysis. nih.gov The presence of the fluorine atom in the 8-position can enhance the stability and modify the electronic properties of the nanoparticle surface.
Supramolecular gels are soft materials formed through the self-assembly of low-molecular-weight gelators driven by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.govscispace.com The structure of this compound is well-suited for gel formation. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, while the flat quinoline ring system facilitates π-π stacking interactions.
Studies on analogous systems, such as the cocrystallization of fluoroquinolone antibiotics with dicarboxylic acids, have been shown to yield supramolecular gels. nih.gov These materials behave as viscoelastic substances where the molecules self-assemble into a 3D fibrillar network that immobilizes solvent molecules. nih.gov The formation of intermolecular acid-base interactions is a critical driving force in the gelation process involving dicarboxylic acids. scispace.com A fluorescent supramolecular gel has been developed from a different quinoline-based molecule, demonstrating that the quinoline core can be a key component in self-assembling, functional soft materials. nih.gov
Interfacing this compound with Biological Systems: Mechanistic and Interaction Studies
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry. ontosight.ai The fluoroquinolone class of antibiotics, which targets bacterial DNA synthesis, is a prime example. youtube.comyoutube.com Research into this compound and its analogues explores their potential to interact with and modulate the function of key biological macromolecules.
Quinolone-based compounds are known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. youtube.comnih.govnih.gov These enzymes are crucial for managing DNA topology during replication. Fluoroquinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and bacterial cell death. nih.govnih.gov The carboxylic acid group at the 4-position is essential for this activity, interacting with key residues in the enzyme's active site. nih.gov
Molecular docking studies on similar quinoline carboxylic acid derivatives have elucidated their binding modes with various enzymes:
Topoisomerases : Docking studies of quinoline derivatives into the active site of topoisomerase II have shown that these molecules interfere with DNA replication. nih.gov Conjugates of indolo[2,3-b]quinoline have been shown to interact with amino acid residues of the topoisomerase II-DNA complex. mdpi.com
Kinases : A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase. nih.govmdpi.comresearchgate.net Molecular docking revealed that the molecule binds to the main pocket of the enzyme, with the fluorine group at the 8-position having a significant impact on binding to the crucial hinge region. nih.gov
Other Enzymes : 4-Quinoline carboxylic acids have been developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov A study on 2-aryl-quinoline-4-carboxylic acids showed excellent docking scores against malarial, tuberculosis, and cancer-related proteins, with binding energies indicating strong interactions. ijcps.org
Table 2: Molecular Docking and Inhibition Data for Related Quinoline Carboxylic Acids This table is interactive. Click on the headers to sort.
| Compound Class | Target Enzyme | Key Finding | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-Aryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Forms five hydrogen bonds | -8.29 | ijcps.org |
| 2-Aryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Forms five hydrogen bonds | -8.36 | ijcps.org |
| 2-Aryl-quinoline-4-carboxylic acids | Cancer Protein (1S63) | Forms four hydrogen bonds | -8.57 | ijcps.org |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Hydrophobic and H-bond interactions | -9.22 | nih.gov |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Binds to key amino acid residues (Ala, Val, Leu) | Not specified | nih.gov |
Understanding the specific non-covalent interactions between a ligand like this compound and its biological target is fundamental to rational drug design. The molecule's distinct functional groups enable a range of interactions. nih.gov
Carboxylate Interactions : The carboxylate groups are key to forming strong ionic bonds (salt bridges) and hydrogen bonds. In the binding pocket of DHODH, the carboxylate of a quinoline inhibitor forms a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47). nih.gov These types of interactions are critical for anchoring the ligand within the active site.
Quinoline Ring Interactions : The aromatic quinoline system can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a protein's binding pocket. nih.gov
Chelating Nitrogen : The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor or coordinate with metal ions present in metalloenzymes. The role of the quinoline ring nitrogen in binding with acids has been established in studies of synthetic receptors. nih.gov
These molecular-level interactions, driven by the specific arrangement of functional groups in this compound, underscore its potential as a versatile scaffold for developing targeted therapeutic agents. ontosight.ai
Design of Bioactive Scaffolds and Probes for Molecular Biology Research
Role of this compound in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry often utilizes molecules with specific functional groups capable of forming non-covalent interactions. The dicarboxylic acid functionality of this compound, in theory, allows for the formation of hydrogen bonds, which are fundamental to creating supramolecular assemblies. For instance, studies on related fluoroquinolones and dicarboxylic acids have demonstrated the formation of salts and molecular ionic cocrystals through such interactions. acs.org These studies highlight the potential for complex crystal engineering. However, specific research detailing the role of this compound in supramolecular chemistry and its specific host-guest interactions is not currently available in the scientific literature.
Analytical Chemistry Applications of this compound
The application of this compound in analytical chemistry is another area where specific research is not widely published. The following subsections explore potential, yet currently undocumented, applications based on the properties of related compounds.
Derivatizing agents are employed in chromatography to enhance the detection and separation of analytes. While certain quinoline derivatives have been explored for this purpose, there is no specific information available on the use of this compound as a derivatizing agent in any form of chromatographic analysis.
The structure of this compound, with its nitrogen and oxygen atoms, suggests a potential for chelating metal ions. The broader class of quinolones is known to form complexes with various metal ions, and this property has been harnessed for their detection and quantification. However, specific studies on the chelation properties of this compound and its application in the detection and quantification of metal ions have not been found in the reviewed literature.
Future Perspectives and Emerging Research Avenues for Fluorinated Quinolinedicarboxylic Acids
While direct research on this compound is sparse, the general field of fluorinated quinolinedicarboxylic acids continues to present opportunities for future investigation. The introduction of fluorine can significantly alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, and metabolic stability.
Future research could focus on several key areas:
Synthesis and Characterization: Development of efficient synthetic routes to this compound and related compounds would be the first step to enable further research.
Biological Screening: A systematic evaluation of its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, could reveal therapeutic potential. ontosight.ai
Materials Science: Investigation into its use in the development of new materials, such as metal-organic frameworks (MOFs) or functional polymers, could be a fruitful avenue.
Analytical Applications: Detailed studies on its potential as a fluorescent probe, a derivatizing agent, or a chelating agent for analytical purposes are warranted.
Below is a data table summarizing the potential research avenues for fluorinated quinolinedicarboxylic acids, with the acknowledgment that specific data for this compound is pending future research.
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Development of new therapeutic agents | The quinoline core is a known pharmacophore. ontosight.ai |
| Materials Science | Creation of novel functional materials | Dicarboxylic acid groups can act as linkers in polymers and MOFs. |
| Analytical Chemistry | Design of new sensors and probes | Potential for fluorescence and metal chelation. |
| Supramolecular Chemistry | Construction of complex molecular architectures | Hydrogen bonding capabilities of carboxylic acid groups. acs.org |
Q & A
Q. What are the established synthetic routes for 8-fluoroquinoline-2,4-dicarboxylic acid, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves a multi-step procedure starting from 7-fluoro-1H-indole-2,3-dione and 2-oxopropanoic acid under acidic conditions (e.g., polyphosphoric acid). The reaction proceeds via cyclization and carboxylation, yielding this compound with a reported yield of 62% . Key validation methods include:
Q. How does the solubility profile of this compound influence experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO, as evidenced by its characterization in deuterated DMSO ([D6]DMSO) . Researchers should:
- Use DMSO for stock solutions in biological assays.
- Optimize reaction conditions by testing co-solvents (e.g., methanol or acetonitrile) for aqueous systems.
Q. What are the standard protocols for characterizing quinoline dicarboxylic acid derivatives?
Methodological Answer:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
Q. How does fluorine substitution at the 8-position affect the compound’s electronic properties?
Methodological Answer: Fluorine’s electronegativity increases electron withdrawal, stabilizing the quinoline ring and enhancing intermolecular interactions (e.g., hydrogen bonding). This can be quantified via:
- Computational Studies : Density Functional Theory (DFT) to map electron density distribution.
- Spectroscopic Shifts : Downfield NMR peaks for protons near fluorine .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in carboxylation reactions?
Methodological Answer:
Q. What mechanistic insights exist for the carboxylation of quinoline derivatives?
Methodological Answer:
Q. How can analytical challenges in detecting degradation products be addressed?
Methodological Answer:
Q. What computational tools predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
Q. How can contradictions in alkaline stability data for quinoline dicarboxylic acids be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
